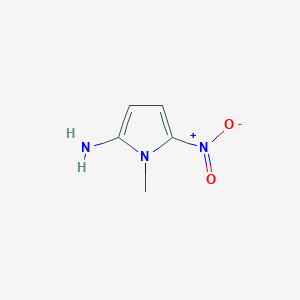

1-Methyl-5-nitro-1H-pyrrol-2-amine

Description

Role of Nitro and Amine Functional Groups in Aromatic Heterocycles

The presence of both a nitro group (-NO2) and an amine group (-NH2) on the same aromatic heterocyclic ring creates a "push-pull" electronic effect. The nitro group is a strong electron-withdrawing group, decreasing the electron density of the aromatic ring through both inductive and resonance effects. numberanalytics.comnumberanalytics.com This deactivation generally makes the ring less susceptible to electrophilic attack. numberanalytics.com

Conversely, the amine group is a potent electron-donating group, increasing the electron density of the ring, particularly at the ortho and para positions, through the resonance effect of its lone pair of electrons. libretexts.org In aromatic systems, this activation facilitates electrophilic substitution. libretexts.org The interplay of these opposing electronic influences in 1-Methyl-5-nitro-1H-pyrrol-2-amine results in a complex reactivity profile.

Historical Development of Pyrrole (B145914) Synthesis and Functionalization

The synthesis of pyrrole and its derivatives has a rich history, with foundational methods like the Paal-Knorr, Hantzsch, and Knorr syntheses being developed in the late 19th century. nih.govwikipedia.orgeurekaselect.com The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. uctm.edumdpi.com Over the years, numerous other methods have been developed to construct the pyrrole ring and to introduce a wide variety of functional groups onto the pyrrole core. nih.govuctm.edu These advancements have enabled the synthesis of highly substituted and complex pyrrole-containing molecules for various applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

1-methyl-5-nitropyrrol-2-amine |

InChI |

InChI=1S/C5H7N3O2/c1-7-4(6)2-3-5(7)8(9)10/h2-3H,6H2,1H3 |

InChI Key |

AVXIWQGELAMZCT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=C1[N+](=O)[O-])N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 5 Nitro 1h Pyrrol 2 Amine and Analogues

Strategic Retrosynthesis of Complex Pyrrole (B145914) Architectures

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inyoutube.com This approach allows for the logical design of a synthetic pathway.

Disconnection Approaches for Pyrrole Core Assembly

The core of retrosynthesis lies in the "disconnection" of bonds to reveal precursor molecules, or "synthons". lkouniv.ac.in For the pyrrole ring, a common strategy is to disconnect the C-N bonds, which corresponds to the reverse of condensation reactions like the Paal-Knorr synthesis. youtube.com This approach typically leads back to a 1,4-dicarbonyl compound and a primary amine. youtube.com

Another powerful disconnection strategy for pyrrole synthesis is the [3+2] cycloaddition approach. For instance, the Van Leusen reaction utilizes a tosylmethyl isocyanide (TosMIC) as a three-atom component and an activated alkene as a two-atom component. nih.govwikipedia.org Disconnecting the pyrrole ring in this manner leads to these two key fragments.

The choice of disconnection should be guided by the availability of starting materials and the feasibility of the corresponding forward reaction. slideshare.net For a highly substituted pyrrole like 1-Methyl-5-nitro-1H-pyrrol-2-amine, the disconnection strategy must also consider the placement of the methyl, nitro, and amine groups.

Considerations for Nitro and Amine Group Introduction and Protection

The presence of both a nitro group (an electron-withdrawing group) and an amine group (an electron-donating group) on the pyrrole ring requires careful strategic planning. In a retrosynthetic analysis, these functional groups can be considered as being introduced through "functional group interconversion" (FGI). lkouniv.ac.inyoutube.com

The amine group can be retrosynthetically derived from a nitro group, which can be introduced via electrophilic nitration. lkouniv.ac.in However, the reactivity of the pyrrole ring and the directing effects of existing substituents must be taken into account.

Protecting groups are often necessary to prevent unwanted side reactions of the amine or to control the regioselectivity of subsequent reactions. researchgate.net For example, the amine group can be protected as a carbamate (B1207046) or a sulfonamide to reduce its nucleophilicity and directing influence during other synthetic steps. researchgate.net The choice of protecting group is critical and must be compatible with the reaction conditions for other transformations and easily removable at a later stage. researchgate.net

Contemporary Synthetic Routes to this compound Scaffolds

Modern synthetic chemistry offers a variety of powerful methods for the construction of highly functionalized pyrroles. These methods often provide advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity.

Multi-Component Reactions for Pyrrole Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains significant portions of all the reactants, are highly efficient for synthesizing complex molecules like pyrroles. bohrium.comorientjchem.org These reactions offer several advantages, including reduced synthesis time, lower energy consumption, and operational simplicity. orientjchem.org

Numerous MCRs have been developed for pyrrole synthesis, often involving the in-situ generation of a 1,4-dicarbonyl intermediate which then undergoes a Paal-Knorr type cyclization. bohrium.comorientjchem.org These reactions can tolerate a wide range of functional groups, making them suitable for the synthesis of diverse pyrrole analogues. bohrium.comorientjchem.org

One prominent MCR for pyrrole synthesis involves the Michael addition of a nucleophile to a nitroalkene, such as β-nitrostyrene. bohrium.comresearchgate.net This reaction is a key step in the Grob-Camenisch reaction, which combines a nitroolefin, a 1,3-dicarbonyl compound, and an amine to form a pyrrole. researchgate.net The synthetic utility of nitroolefins stems from the ease of their preparation and the ability of the nitro group to act as a good leaving group in the final aromatization step. researchgate.net

The Michael addition of various carbon and heteroatom nucleophiles to nitrostyrenes is a well-established method for forming C-C and C-X bonds. researchgate.netacs.org In the context of pyrrole synthesis, the initial Michael adduct can undergo further transformations, including cyclization and elimination, to yield the aromatic pyrrole ring. researchgate.net The use of different substituted nitrostyrenes and nucleophiles allows for the creation of a diverse library of pyrrole derivatives. acs.orgmdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| β-Nitrostyrene | 1,3-Dicarbonyl Compound | Amine | Substituted Pyrrole | researchgate.net |

| β-Nitrostyrene | Pyrrole | I2 (catalytic) | 2-(2-Nitro-1-phenylethyl)-1H-pyrrole | researchgate.netcapes.gov.br |

| β-Fluoro-β-nitrostyrene | Pyrrole | Solvent-free | 2-(2-Fluoro-2-nitro-1-arylethyl)-1H-pyrrole | mdpi.com |

| Gem-diactivated acrylonitriles | TMSCN | DBU | Tetrasubstituted NH-pyrroles | organic-chemistry.org |

| This table presents examples of Michael addition reactions used in the synthesis of pyrrole precursors and related structures. |

Reductive cyclization is another powerful strategy for the synthesis of pyrroles and fused pyrrole systems. rsc.orgnih.gov This approach often involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization reaction. rsc.org A key advantage of this method is that the nitro group serves a dual purpose: first as an activating group and then as a precursor to the nucleophilic amine.

Recent advancements have focused on developing environmentally friendly and efficient reductive cyclization methods. For example, glucose has been used as a green reductant in a one-pot, multicomponent reaction to synthesize pyrrole-fused heterocycles. rsc.orgnih.gov This tandem process involves the reduction of a nitro group to an aniline (B41778) derivative in situ, followed by intramolecular cyclization. rsc.org Such methods are highly desirable as they align with the principles of green chemistry by minimizing waste and using renewable resources. nih.gov

| Starting Material | Reagents/Conditions | Product | Key Transformation | Reference |

| N-(2-Nitrophenyl)-pyrrole | D-Glucose (reductant) | Pyrrole-fused N-heterocycles | Nitro reduction followed by intramolecular cyclization | rsc.org |

| Alkyl (NH)-pyrrole-2-carboxylates and 2-fluoronitroarenes | Glucose-mediated one-pot reaction | Pyrrolo[1,2-a]quinoxalin-4(5H)-ones | SNAr followed by tandem reductive cyclization | rsc.orgnih.gov |

| α-Sulfonylpyrroles | Tri-n-butyltin hydride | Desulfonylated pyrroles | Reductive desulfonylation | cdnsciencepub.com |

| This table highlights various reductive cyclization strategies for the synthesis of pyrroles and related fused systems. |

Catalyst-Mediated Synthetic Transformations

Catalysis offers a powerful toolkit for the synthesis of complex pyrrole derivatives, often with high efficiency and selectivity under mild conditions.

Transition metals, particularly palladium and copper, are widely used in the synthesis of pyrroles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to synthesize aryl-substituted pyrroles. researchgate.net For the target molecule, a strategy could involve the coupling of a pre-functionalized pyrrole, such as a halogenated 1-methyl-5-nitropyrrole, with an amine source. Palladium(II)-catalyzed 5-endo-trigonal cyclization of 2-hydroxybut-3-enylamines is another novel method to produce pyrrolines and pyrroles. chemscene.com

Copper catalysts are also effective for pyrrole synthesis. Copper-catalyzed multicomponent reactions of aldehydes, amines, and β-nitroalkenes can provide access to polysubstituted pyrroles. uctm.edu Copper(II) salts have also been used in the synthesis of complexes with 2-amino-5-nitropyridine, indicating the compatibility of copper with such functional groups. ethz.ch

Table 2: Examples of Transition Metal-Catalyzed Pyrrole Synthesis

| Catalyst | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Palladium(II) acetate (B1210297) | C(sp3)–H γ-arylation | N-(2-pyridyl)sulfonyl amino acid derivatives, Iodoarenes | γ-Arylated amino acid derivatives | researchgate.net |

| Palladium(II) | 5-endo-trigonal cyclization | 2-Hydroxybut-3-enylamines | Pyrrolines and pyrroles | chemscene.com |

| Copper | Multicomponent reaction | Aldehydes, Amines, β-Nitroalkenes | Polysubstituted pyrroles | uctm.edu |

| Copper(II) salts | Complexation | 2-Amino-5-nitropyridine | Copper(II) complexes | ethz.ch |

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis and the construction of heterocyclic compounds. organic-chemistry.org The use of small organic molecules as catalysts is often more environmentally friendly. Organocatalytic approaches for pyrrole synthesis frequently align with the principles of green chemistry, such as using milder reaction conditions and avoiding toxic metals. guidechem.comrsc.org

For instance, the Paal-Knorr synthesis can be catalyzed by l-tryptophan (B1681604) under solvent-free conditions. rsc.org The synthesis of N-substituted pyrroles can also be achieved using nano-ferrite supported glutathione (B108866) as a recyclable organocatalyst. rsc.org Formal [3+2] cycloaddition reactions catalyzed by organophosphines represent another route to substituted pyrroles. rsc.orgrsc.org These methods offer the potential for the synthesis of this compound through more sustainable pathways.

Table 3: Organocatalytic and Green Chemistry Approaches to Pyrrole Synthesis

| Catalyst/Method | Reaction Type | Key Features | Reference |

|---|---|---|---|

| L-tryptophan | Paal-Knorr cyclo-condensation | Solvent-free, mild conditions. | rsc.org |

| Nano-Ferrite Supported Glutathione | Paal-Knorr synthesis | Recyclable nanoparticle-supported organocatalyst. | rsc.org |

| Organophosphine | Formal [3+2] cycloaddition | Metal-free synthesis of substituted pyrroles. | rsc.orgrsc.org |

| Takemoto's Catalyst | Michael reaction | Enantioselective synthesis of aminomaleimides with nitroolefins. | nih.gov |

Photocatalytic and electrochemical methods provide innovative and sustainable strategies for organic synthesis, often proceeding under ambient temperature and pressure. sciforum.net Visible-light-mediated photocatalysis has been used for the synthesis of functionalized pyrroles from 2H-azirines and α-substituted nitroalkenes. thieme-connect.de This reaction proceeds via a formal [3+2] dipolar cycloaddition followed by denitration. thieme-connect.de Such a strategy could be envisioned for the construction of the 5-nitropyrrole core.

Electrochemical synthesis offers another green alternative, using electrons as a traceless reagent. While specific electrochemical syntheses of this compound are not documented, the general electrochemical synthesis of pyrroles from simple precursors is known. For example, the anodic oxidation of amines can lead to the formation of various nitrogen-containing heterocycles.

Table 4: Photocatalytic and Electrochemical Synthesis of Pyrrole Derivatives

| Method | Precursors | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Organo-photocatalysis | 2H-Azirines, α-Substituted nitroalkenes | Visible light, Organic dye | Tetrasubstituted pyrroles with a nitro group | thieme-connect.de |

| Ru-photocatalysis | Primary and secondary amines | Ru(II) polypyridyl complexes, light | α-Amino nitriles | nih.gov |

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. uctm.edumdpi.com This technique is particularly well-suited for the synthesis of heterocyclic compounds, including pyrroles.

Several microwave-assisted methods for pyrrole synthesis have been reported. For example, a microwave-mediated ruthenium-catalyzed four-component reaction has been used to synthesize substituted pyrroles. uctm.edu Another protocol describes the microwave-assisted synthesis of 2-amino-4,5-diphenylpyrrole-3-carbonitriles. uctm.edu The intramolecular cyclocondensation of 2-amino acid-derived enamines to yield tetrasubstituted pyrroles has also been successfully achieved under microwave irradiation. acs.org

Solvent-free synthesis is another key aspect of green chemistry, and it is often combined with microwave assistance. The synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones has been accomplished under solvent-free conditions. nih.gov These methodologies offer efficient and environmentally benign pathways that could be adapted for the synthesis of this compound.

Table 5: Microwave-Assisted and Solvent-Free Synthesis of Pyrroles

| Method | Precursors | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Primary amines, α,β-Unsaturated aldehydes, Ethylene, CO | Ru3(CO)12 catalyst | Substituted pyrroles | uctm.edu |

| Microwave-Assisted | Benzoin, Substituted anilines, Malononitrile | HCl, Pyridine | 2-Amino-4,5-diphenylpyrrole-3-carbonitriles | uctm.edu |

| Microwave-Assisted | 2-Amino acid-derived enamines | Sodium ethoxide | 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | acs.org |

| Solvent-Free | Aldehydes, Aromatic amines, Ethyl pyruvate | Heat | 1,5-Diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones | nih.gov |

Control of Regioselectivity and Stereoselectivity in Pyrrole Synthesis

The synthesis of a specific isomer of a substituted pyrrole requires precise control over the regioselectivity of the reactions. For this compound, the desired 1,2,5-substitution pattern is a key challenge. The regioselectivity of pyrrole formation can often be controlled by the choice of starting materials and reaction conditions. For example, the synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles can be directed by controlling the rearrangement of O-vinyl oximes. nih.gov The addition of an amine base can favor a uctm.eduacs.org rearrangement, leading to a 2,3,5-trisubstituted pyrrole. nih.gov

The synthesis of fully substituted fused pyrroles has been achieved with complete regioselectivity through an oxidant-free multicomponent reaction. acs.org Similarly, a regioselective synthesis of tetrasubstituted pyrroles can be achieved via a 1,3-dipolar cycloaddition followed by spontaneous decarboxylation. nih.gov

While this compound is not chiral, the principles of stereoselective synthesis are crucial when chiral centers are present in the substituents or when developing chiral analogues. The stereoselective synthesis of α-aminophosphonates, for instance, can be achieved through the addition of phosphites to chiral imines. Complete stereodivergence in the synthesis of 2-amino-1,3-diols has been achieved from allenes, demonstrating the high level of control possible in modern organic synthesis. nih.gov These principles could be applied to the synthesis of chiral derivatives of the target compound.

Table 6: Methods for Controlling Selectivity in Pyrrole Synthesis

| Selectivity Type | Method | Key Control Element | Product | Reference |

|---|---|---|---|---|

| Regioselectivity | Rearrangement of O-vinyl oximes | Amine base addition | 2,3,5-Trisubstituted pyrroles | nih.gov |

| Regioselectivity | Multicomponent reaction | Thioamide, aldehyde, ammonium (B1175870) acetate | Fully substituted fused pyrroles | acs.org |

| Regioselectivity | 1,3-Dipolar cycloaddition | α,β-Unsaturated benzofuran-3(2H)-one, azlactones | Tetrasubstituted pyrroles | nih.gov |

| Stereoselectivity | Addition to chiral imines | Chiral amine precursor | Stereoselective α-aminophosphonates | |

| Stereoselectivity | Allene aziridination | Reagent and substrate control | All four stereoisomers of detoxinine | nih.gov |

Directing Group Effects in Functionalization

The functionalization of the this compound ring is dictated by the interplay of the electronic properties of its three substituents: the 1-methyl group, the 2-amino group, and the 5-nitro group. Each group exerts a distinct influence on the electron density of the pyrrole ring, thereby directing the position of subsequent chemical modifications.

The pyrrole ring itself is electron-rich; however, the substituents on this compound create a "push-pull" system. The 2-amino group is a powerful electron-donating group, significantly increasing the electron density of the ring, particularly at the C3 and C5 positions. Conversely, the 5-nitro group is one of the strongest electron-withdrawing groups, which deactivates the ring towards electrophilic attack but critically activates it for nucleophilic substitution. acs.org The N-methyl group has a minor electron-donating effect.

For electrophilic aromatic substitution , the powerful activating and directing effect of the amino group would typically control the reaction. However, the presence of the strongly deactivating nitro group at the adjacent C5 position makes such reactions challenging. The primary site for any potential electrophilic attack would be the C3 position, which is ortho to the activating amino group and meta to the deactivating nitro group.

More significantly, the 5-nitro group's potent electron-withdrawing ability facilitates nucleophilic aromatic substitution . This effect lowers the electron density on the pyrrole scaffold, making it susceptible to attack by nucleophiles. acs.org This activation is a key strategic element in the functionalization of nitropyrroles and related nitro-azaheterocycles.

Table 1: Summary of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect (for Electrophilic Attack) |

|---|---|---|---|---|

| -NH₂ | C2 | Strong Electron-Donating (Activating) | Increases ring reactivity towards electrophiles. | Ortho, Para-Director (to C3, C5) |

| -NO₂ | C5 | Strong Electron-Withdrawing (Deactivating) | Decreases reactivity towards electrophiles; Activates ring for nucleophilic attack. acs.org | Meta-Director (to C3) |

| -CH₃ | N1 | Weak Electron-Donating (Activating) | Minor increase in ring electron density. | N/A (on nitrogen) |

Asymmetric Induction in Substituted Pyrrole Formation

Achieving stereocontrol in the synthesis of chiral pyrrole analogues is a significant challenge in modern organic chemistry. Asymmetric induction—the preferential formation of one enantiomer or diastereomer over the other—can be achieved through various advanced strategies, even when specific methods for this compound are not widely documented. General principles are applied to create chiral pyrrole-containing structures.

Catalyst-Controlled Synthesis: A primary strategy involves the use of chiral catalysts to orchestrate the stereochemical outcome of the pyrrole-forming reaction. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the atroposelective synthesis of axially chiral pyrroles via reactions like the Paal-Knorr synthesis. rsc.orgnih.gov These catalysts create a chiral environment that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other. nih.gov Similarly, chiral metal catalysts, such as those based on silver or rhodium, can be used to control the enantioselectivity of cyclization and cycloaddition reactions that form the pyrrole ring. nih.govacs.orgorganic-chemistry.org

Substrate-Controlled Synthesis: This approach involves attaching a chiral auxiliary to one of the starting materials. The inherent chirality of the auxiliary directs the formation of new stereocenters during the reaction. After the desired stereochemistry is set, the auxiliary can be cleaved to yield the final chiral product.

Diastereoselective Reactions: When a molecule already contains a stereocenter, it can influence the formation of a second stereocenter, a process known as diastereoselective synthesis. For instance, cascade reactions, which involve multiple bond-forming events in a single step, can be designed to produce complex, densely functionalized pyrrole derivatives with high diastereoselectivity. acs.orgnih.gov The conjugate addition of a pyrrole nucleus to a chiral Michael acceptor is another method to induce the formation of a specific diastereomer.

Table 2: General Strategies for Asymmetric Pyrrole Synthesis

| Strategy | Principle | Key Reagents/Methods | Outcome |

|---|---|---|---|

| Catalyst-Controlled | A chiral catalyst creates an asymmetric environment, favoring one reaction pathway. | Chiral Phosphoric Acids (CPAs), Chiral Metal Complexes (Ag, Rh). rsc.orgnih.govacs.org | Enantiomerically enriched pyrroles. |

| Substrate-Controlled | A chiral group temporarily attached to a reactant directs the stereochemical outcome. | Chiral amines, alcohols, or other auxiliaries in Paal-Knorr or similar syntheses. mdpi.com | Diastereomerically enriched intermediates, leading to chiral products after auxiliary removal. |

| Diastereoselective Reaction | An existing stereocenter in a substrate influences the creation of a new stereocenter. | Cascade reactions, acs.orgnih.gov Michael additions to chiral acceptors. | Specific diastereomers of complex pyrrole structures. |

Isolation and Purification Techniques for Pyrrole Intermediates and Products

The successful synthesis of this compound and its analogues is contingent upon effective isolation and purification. The polarity imparted by the nitro and amino groups, along with the basicity of the amino function, dictates the most suitable techniques.

Column Chromatography: This is the most common and versatile method for purifying pyrrole derivatives. researchgate.net It separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and solubility in a mobile phase (eluent). For a polar compound like this compound, a moderately polar to polar eluent system, such as a mixture of hexanes and ethyl acetate or dichloromethane (B109758) and methanol, would be effective. For highly similar isomers, High-Performance Liquid Chromatography (HPLC) offers superior resolution. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for separating polar isomers. nih.gov

Acid-Base Extraction: The presence of the basic 2-amino group provides a powerful tool for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., HCl). The basic amine is protonated and dissolves in the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, neutralized with a base, and the purified product can be extracted back into an organic solvent.

Recrystallization: If the target compound is a solid, recrystallization is an excellent method for achieving high purity. This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor.

Distillation under Reduced Pressure: For volatile pyrrole intermediates or products, distillation can be an effective purification method. A process involving treatment with an acid to sequester basic, high-boiling impurities, followed by distillation at reduced pressure, can effectively purify crude pyrroles. google.comgoogle.com This prevents thermal degradation of sensitive compounds.

Table 3: Comparison of Purification Techniques for Pyrrole Derivatives

| Technique | Principle | Suitability for this compound | Advantages |

|---|---|---|---|

| Column Chromatography | Separation by polarity. | High. Effective for polar, nitro-containing compounds. researchgate.net | Widely applicable, can separate complex mixtures. |

| Acid-Base Extraction | Separation by acid/base properties. | High. Exploits the basicity of the 2-amino group. | Highly selective for basic compounds, cost-effective. |

| Recrystallization | Separation by differential solubility. | High (if product is a crystalline solid). | Can yield very high purity material, scalable. |

| HPLC | High-resolution separation by polarity. | High. Excellent for separating close isomers and for analytical quantification. nih.gov | Superior separation power, precise quantification. |

| Distillation (Reduced Pressure) | Separation by boiling point. | Moderate. Useful for less functionalized, more volatile analogues or intermediates. google.com | Good for large-scale purification of volatile liquids. |

Advanced Spectroscopic and Analytical Research Methodologies for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Nitrogen Nuclei

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-Methyl-5-nitro-1H-pyrrol-2-amine, ¹H NMR would reveal the chemical environment of the protons on the pyrrole (B145914) ring and the methyl group. ¹³C NMR would provide information on the carbon skeleton, and ¹⁵N NMR would offer insights into the electronic environment of the nitrogen atoms in the pyrrole ring, the amino group, and the nitro group.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

These advanced NMR techniques are critical for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (2-3 bonds), helping to piece together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure.

Solid-State NMR Applications for Polymorphism and Crystal Structures

Solid-state NMR would be invaluable for studying the compound in its crystalline form. This technique can identify different polymorphic forms, which may exhibit distinct physical properties, and provide details about the molecular packing and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

MS/MS analysis involves isolating the molecular ion and subjecting it to further fragmentation. This technique would be instrumental in understanding the fragmentation pathways of this compound, providing valuable clues about its structure and the stability of its fragments.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy probes the vibrational modes of a molecule, offering a fingerprint of the functional groups present.

FT-IR (Fourier-Transform Infrared) Spectroscopy would identify characteristic absorption bands for the N-H and C-H stretching vibrations, the nitro group (asymmetric and symmetric stretches), and the amine group, as well as fingerprint region absorptions characteristic of the pyrrole ring.

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, this technique would provide invaluable insights into its molecular geometry, bond lengths, bond angles, and the electronic influence of the nitro and amine substituents on the pyrrole ring.

The process would involve growing a suitable single crystal of the compound, which can be achieved through techniques such as slow evaporation of a saturated solution. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A hypothetical table of crystallographic data for this compound, based on common parameters for similar small organic molecules, is presented below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₇N₃O₂ |

| Formula Weight | 141.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 650.0 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.445 |

| R-factor | < 0.05 |

Analysis of Hydrogen Bonding Networks and Crystal Packing

The presence of an amine group (-NH₂) and a nitro group (-NO₂) in this compound makes it a prime candidate for forming intermolecular hydrogen bonds. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors. X-ray diffraction analysis would precisely map these interactions.

The analysis would reveal how individual molecules of this compound arrange themselves in the crystal lattice. This packing is governed by a combination of forces, including hydrogen bonding, van der Waals forces, and potential π-π stacking interactions between the pyrrole rings. Understanding the crystal packing is crucial as it influences physical properties such as solubility, melting point, and stability. For instance, strong intermolecular hydrogen bonding networks typically lead to higher melting points and lower solubility in non-polar solvents.

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are indispensable for verifying the purity of a synthesized compound and for monitoring the progress of a chemical reaction. For a polar, non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. For analyzing any volatile impurities or byproducts, Gas Chromatography (GC) would be employed.

HPLC Method Development and Validation

An HPLC method for this compound would typically utilize a reversed-phase column (e.g., C18) due to the compound's polarity. The mobile phase would likely be a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time. This includes adjusting the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detection wavelength (likely in the UV region where the nitroaromatic chromophore absorbs strongly).

Once developed, the method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. This is critical for its use in quantitative analysis, such as determining the purity of a sample.

A hypothetical set of HPLC method parameters is detailed in the table below.

| Parameter | Hypothetical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 7.5 min |

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

While this compound itself is not highly volatile, GC analysis would be useful for detecting and quantifying any volatile starting materials, solvents, or byproducts from its synthesis. The analysis would typically be performed on a capillary column with a polar stationary phase to effectively separate polar analytes.

A small sample of the reaction mixture or the purified product would be dissolved in a suitable solvent and injected into the GC. The components would be separated based on their boiling points and interactions with the stationary phase, and detected, most commonly, by a Flame Ionization Detector (FID). This allows for the assessment of reaction completion and the identification of any volatile impurities.

A table of hypothetical GC conditions is provided below.

| Parameter | Hypothetical Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (10:1) |

By employing these advanced analytical methodologies, a comprehensive structural and purity profile of this compound can be established, which is fundamental for any further investigation or application of this compound.

Computational and Theoretical Investigations of 1 Methyl 5 Nitro 1h Pyrrol 2 Amine

Reactivity Prediction and Reaction Pathway Elucidation

Solvent Effects Modeling in Computational Studies

In computational chemistry, understanding the influence of the solvent is critical for accurately predicting the behavior of a molecule in solution. For a polar molecule such as 1-Methyl-5-nitro-1H-pyrrol-2-amine, with its electron-withdrawing nitro group and electron-donating amine group, solvent interactions are expected to significantly modulate its electronic structure, stability, and reactivity. Computational models account for these interactions through two primary approaches: implicit and explicit solvent models.

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. For this compound, these models can predict how the molecule's dipole moment and the partial charges on its atoms would be influenced by solvents of varying polarity. For instance, polar solvents would be expected to stabilize charge separation in the molecule, potentially affecting its ground-state geometry and spectroscopic properties.

Explicit solvent models provide a more detailed, atomistic picture by including individual solvent molecules in the simulation. While computationally more demanding, this method allows for the study of specific short-range interactions, such as hydrogen bonding between the amine group of the pyrrole (B145914) and protic solvent molecules (e.g., water or alcohols), or between the nitro group and the solvent. These specific interactions can be crucial for understanding reaction mechanisms and kinetics in solution. Studies on other heterocyclic amines have demonstrated that a solvent's polarity can have a reliable dependency on spectroscopic properties. researchgate.net However, in some amine-containing dye derivatives, steady-state absorption spectra have been observed to be largely insensitive to solvent polarity. acs.org

Kinetic studies of related compounds, such as the reaction of 4-(pyren-1-yl)thiazol-2-amine with electrophiles, have utilized solvent effects to understand reaction pathways, successfully modeling the process in various solvents. researchgate.net Such computational approaches would be invaluable for predicting the nucleophilic or electrophilic reactivity of this compound in different chemical environments.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful theoretical frameworks used to correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. mdpi.commdpi.com These predictive models are built on the principle that the structure of a molecule dictates its behavior. By developing mathematical relationships, QSAR/QSPR allows for the estimation of properties for new or untested compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental testing. aidic.it For a compound like this compound, these models can be applied to predict a wide range of characteristics, from its potential biological activities to its thermal stability. researchgate.netrsc.org

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Curation: Assembling a training set of structurally related molecules with experimentally determined activity or property data. For pyrrole systems, this could include derivatives with varying substituents. mdpi.comresearchgate.net

Descriptor Calculation: Generating numerical values (molecular descriptors) that encode the structural, physicochemical, and electronic features of each molecule in the dataset.

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), to build a mathematical equation linking the descriptors to the observed property. mdpi.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability and define its applicability domain—the chemical space in which it can make trustworthy predictions. mdpi.comresearchgate.net

Development of Descriptors for Pyrrole Systems

The success of any QSAR/QSPR model depends on the selection of appropriate molecular descriptors that capture the features relevant to the property being predicted. For pyrrole systems, a wide array of descriptors can be calculated from the molecular structure. These are often categorized into several classes.

Electronic Descriptors: These quantify the electronic characteristics of the molecule. For nitro-pyrrole derivatives, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), charge distribution (especially on the nitro and amine groups), and polarizability are crucial. mdpi.com QSPR models for the hazardous properties of nitro compounds, for instance, have successfully used descriptors based on the charges of the NO2 groups. aidic.it

Steric and Topographical Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific bond lengths. Studies on pyrrole derivatives have shown that steric fields and bond lengths can be important predictors of activity. mdpi.com

Field-Based Descriptors: Used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), these descriptors map the steric and electrostatic fields surrounding the molecules. This approach has been used to correlate the chemical structures of pyrrole derivatives with their biological activities. researchgate.net

Thermodynamic Descriptors: Properties like the heat of formation can also be used as descriptors in models predicting stability. researchgate.net

The table below summarizes key descriptors that have been effectively used in developing predictive models for various pyrrole-containing systems.

| Descriptor Class | Specific Descriptor Example | Relevance to Pyrrole Systems | Source |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons; important for predicting antioxidant activity and reactivity. | mdpi.com |

| Electronic | Polarizability | Measures the deformability of the electron cloud; influences intermolecular interactions. | mdpi.com |

| Electronic | Max. NO₂ Charge | Quantifies the charge on the nitro group; critical for predicting the stability and reactivity of nitro compounds. | aidic.it |

| Steric | Bond Length | Specific bond lengths within the pyrrole ring or involving substituents can influence molecular conformation and reactivity. | mdpi.com |

| 3D-QSAR | Steric & Electrostatic Fields | Used in CoMFA to model the 3D interaction space around the molecule, guiding inhibitor design. | researchgate.net |

| Lipophilicity | AlogP | Describes the molecule's hydrophobicity, which is a key factor in many biological activities. | mdpi.com |

Predictive Modeling of Reactivity and Stability

Once relevant descriptors are identified, they can be incorporated into mathematical models to predict the reactivity and stability of this compound and related compounds. Various statistical techniques are employed, from simpler linear methods to more complex non-linear approaches.

Predicting Reactivity: QSAR models have been successfully developed to predict the reactivity of pyrrole derivatives in various contexts. For example, the radical scavenging activity (a measure of antioxidant reactivity) of pyrroles has been modeled using both Genetic Algorithm-Multiple Linear Regression (GA-MLR) and Artificial Neural Networks (ANN). mdpi.com These models demonstrated high predictive ability, with coefficients of determination (R²) greater than 0.8 for MLR and 0.9 for ANN, using descriptors like HOMO energy and polarizability. mdpi.com Such frameworks could be adapted to predict the reactivity of this compound towards specific reactants or in particular biological pathways.

Predicting Stability: The presence of a nitro group often raises concerns about thermal stability. QSPR models are particularly valuable for assessing the potential hazards of such energetic materials. researchgate.net Studies have focused on developing QSPR models to predict properties like the heat of decomposition for self-reactive substances, including nitroaromatic compounds. researchgate.net These models often use quantum chemical descriptors derived from methods like Density Functional Theory (DFT) alongside constitutional descriptors. aidic.it By establishing a relationship between molecular structure and thermal stability parameters, these models can classify compounds and assess safety risks without the need for potentially hazardous experiments. researchgate.net

The table below presents examples of predictive models developed for properties relevant to pyrrole and nitro-containing compounds.

| Predicted Property | Compound Class | Model Type | Key Descriptors Used | Predictive Power (R²) | Source |

| Antioxidant Activity | Pyrrole Derivatives | GA-MLR, ANN | HOMO Energy, Polarizability, Bond Length, AlogP | >0.8 (MLR), >0.9 (ANN) | mdpi.com |

| Antimycobacterial Activity | Pyrrole Derivatives | Hybrid QSAR-CoMFA | Steric fields, Electrostatic fields, and other QSAR descriptors | 0.86 | researchgate.net |

| Impact Sensitivity | Nitroaliphatic Compounds | Multilinear Regression | Constitutional descriptors (e.g., number of nitro groups) | 0.93 | aidic.it |

| Heat of Decomposition | Self-Reactive Substances | GA-MLR | DFT-derived and constitutional descriptors | Not specified | researchgate.net |

Reactivity and Mechanistic Studies of 1 Methyl 5 Nitro 1h Pyrrol 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. wikipedia.orguop.edu.pk However, the substituents on 1-Methyl-5-nitro-1H-pyrrol-2-amine significantly modulate this inherent reactivity.

Directing Effects of Existing Substituents (Methyl, Nitro, Amine)

The outcome of electrophilic substitution on the this compound ring is dictated by the combined directing effects of the amine, nitro, and methyl groups. Substituents on an aromatic ring can be classified as activating or deactivating and as ortho-, para-, or meta-directing. pressbooks.publongdom.org

Amine Group (-NH₂): The amine group at the C2 position is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the pyrrole ring, particularly at the positions ortho and para to it. pressbooks.pub In the context of the pyrrole ring, this strongly directs incoming electrophiles to the C3 and C5 positions.

Nitro Group (-NO₂): The nitro group at the C5 position is a strong deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. pressbooks.publibretexts.org This deactivating nature makes substitution at positions ortho and para to it (C4 and N1) less favorable. libretexts.org

N-Methyl Group (-CH₃): The methyl group attached to the nitrogen is a weak activating group through an inductive effect.

Table 1: Summary of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| Amine (-NH₂) | C2 | Strong Electron-Donating (Resonance) | Strong Activating | Ortho, Para-Director (to C3, C5) |

| Nitro (-NO₂) | C5 | Strong Electron-Withdrawing (Resonance & Inductive) | Strong Deactivating | Meta-Director (to C3) |

| Methyl (-CH₃) | N1 | Weak Electron-Donating (Inductive) | Weak Activating | N/A for ring substitution |

Regioselectivity and Site Selectivity Investigations

Regioselectivity in pyrrole chemistry is a well-studied phenomenon, with electrophilic attack generally favored at the α-positions (C2 or C5) due to the greater stability of the resulting cationic intermediate. uop.edu.pkyoutube.com However, in this compound, both α-positions are substituted.

The powerful activating effect of the C2-amine group directs incoming electrophiles to the C3 position. The nitro group at C5 also meta-directs to the C3 position. Therefore, there is a strong regiochemical preference for electrophilic substitution to occur at the C3 position. Substitution at C4 would be disfavored due to being meta to the strongly activating amine group and ortho to the strongly deactivating nitro group.

Studies on similarly substituted pyrroles confirm that the interplay between activating and deactivating groups dictates the precise location of substitution. researchgate.netresearchgate.net For example, halogenation, nitration, and acylation reactions on pyrroles with both electron-donating and electron-withdrawing groups show a high degree of regioselectivity. wikipedia.org

Transformations Involving the Amine Functional Group

The primary amine at the C2 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Alkylation, Acylation, and Arylation Pathways

The nucleophilic nature of the C2-amine group allows it to readily participate in alkylation, acylation, and arylation reactions. These transformations provide pathways to introduce new carbon-based substituents, modifying the compound's properties.

Alkylation: The amine can be alkylated using alkyl halides or other electrophilic alkylating agents. For instance, reaction with an alkyl halide (R-X) in the presence of a non-nucleophilic base would yield the corresponding secondary or tertiary amine. Studies on the alkylation of the related 2-methyl-5-nitroimidazole (B138375) have shown this to be a viable pathway for creating derivatives. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This is a common method for protecting the amine group or for introducing a carbonyl moiety.

Arylation: The amine can undergo arylation through methods such as Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction with an aryl halide.

Table 2: Representative Transformations of the Amine Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Alkylation | Ethyl iodide (CH₃CH₂I), K₂CO₃ | N-ethyl-1-methyl-5-nitro-1H-pyrrol-2-amine |

| Acylation | Acetyl chloride (CH₃COCl), Pyridine | N-(1-methyl-5-nitro-1H-pyrrol-2-yl)acetamide |

| Arylation | Phenyl bromide (C₆H₅Br), Pd catalyst, Base | N-(1-methyl-5-nitro-1H-pyrrol-2-yl)aniline |

Amine Radical Cation Chemistry

The amine group can undergo one-electron oxidation to form a highly reactive amine radical cation. beilstein-journals.orgnih.gov This process is often initiated by photoredox catalysis using visible light, by electrochemical oxidation, or with chemical oxidants. beilstein-journals.orgprinceton.edu The resulting radical cation is a versatile intermediate that can follow several reaction pathways. beilstein-journals.orgnih.govbeilstein-journals.org

Key reactive intermediates derived from the amine radical cation include:

Iminium Ions: Deprotonation of the radical cation can lead to the formation of an electrophilic iminium ion. This species can then be intercepted by a variety of nucleophiles. beilstein-journals.org

α-Amino Radicals: Hydrogen atom abstraction from the position adjacent to the nitrogen can generate a nucleophilic α-amino radical. beilstein-journals.orgnih.gov

These intermediates allow for a range of synthetic transformations that are not accessible through traditional two-electron pathways, enabling unconventional bond formations. beilstein-journals.org

Reactions of the Nitro Functional Group

The most common reaction of aromatic nitro groups is their reduction to an amino group. This transformation dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating one. This reduction can be achieved using a variety of reagents and conditions.

Table 3: Common Reduction Methods for the Nitro Group

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol, Room Temperature | 1-Methyl-1H-pyrrole-2,5-diamine |

| SnCl₂, HCl | Concentrated HCl | 1-Methyl-1H-pyrrole-2,5-diamine dihydrochloride |

| Fe, NH₄Cl | Ethanol/Water, Reflux | 1-Methyl-1H-pyrrole-2,5-diamine |

In some contexts, such as the Michael addition of amines to nitrostyrenes, the nitro group can be eliminated in a retro-aza-Henry-type process. researchgate.netorganic-chemistry.orgbiu.ac.il While not a direct reaction on the pyrrole ring itself, this demonstrates the potential for the nitro group to participate in more complex reaction cascades. The presence of the nitro group is also key in the detection of nitroaromatic compounds through fluorescence quenching mechanisms. acs.org

Reduction Strategies and Mechanistic Pathways

The reduction of the nitro group in nitroaromatic and nitroheterocyclic compounds is a fundamental transformation, often leading to the corresponding amines, which are valuable synthetic intermediates. A variety of reagents and catalytic systems have been developed for this purpose, each with its own mechanistic nuances.

Common strategies for the reduction of nitro groups that are applicable to this compound include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation:

This method typically employs a metal catalyst and a source of hydrogen.

| Catalyst | Hydrogen Source | General Conditions | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas, Triethylsilane | Ambient or elevated temperature and pressure | Highly efficient, but may not be chemoselective in the presence of other reducible functional groups. |

| Raney Nickel | H₂ gas | Varies | A common choice for nitro group reduction. |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Varies | Effective for the reduction of aliphatic and aromatic nitro compounds. |

| V₂O₅/TiO₂ | Hydrazine (B178648) hydrate | Blue LED irradiation, ambient temperature | A heterogeneous, recyclable catalyst system for a green and sustainable process. nih.gov |

The mechanism of catalytic hydrogenation of nitroarenes is generally understood to proceed through a series of intermediates. The nitro group is sequentially reduced to a nitroso (-NO) and then a hydroxylamine (B1172632) (-NHOH) species before the final amine is formed. bldpharm.com The exact pathway can be influenced by the catalyst, solvent, and reaction conditions. For instance, in some cases, the formation of azoxy and azo compounds can be observed as side products resulting from the condensation of intermediates.

Chemical Reduction:

A range of chemical reducing agents can also be employed for the reduction of the nitro group.

| Reagent | Conditions | Notes |

| Tin(II) chloride (SnCl₂) | Acidic (e.g., HCl) | A classical method for nitro group reduction. |

| Iron (Fe) | Acidic (e.g., HCl, Acetic Acid) | A widely used and cost-effective method. |

| Sodium borohydride (B1222165) (NaBH₄) | Varies, often with a catalyst | Can be used for the reduction of nitro compounds. |

| Samarium(0) metal | Catalytic 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide | Mild and chemoselective for aromatic nitro groups. nih.gov |

Mechanistic studies on the reduction of nitro compounds with metal catalysts have indicated the involvement of single-electron transfer processes and the formation of radical intermediates. The reaction with an iron(salen) complex, for example, is proposed to involve a nitroso intermediate and an on-cycle iron hydride as a key catalytic intermediate. researchgate.net

Nucleophilic Displacement of the Nitro Group

The strong electron-withdrawing nature of the nitro group can render the carbon atom to which it is attached susceptible to nucleophilic attack, leading to the displacement of the nitro group as a nitrite (B80452) anion. This type of reaction is a form of nucleophilic aromatic substitution (SNAr).

While specific studies on the nucleophilic displacement of the nitro group in this compound are not extensively documented, the reactivity of related systems provides valuable insights. For instance, in 1-methyl-3,4,5-trinitropyrazole, the nitro group at the 5-position is susceptible to substitution by various nucleophiles, including thiols, phenols, amines, and NH-azoles. dtu.dk This suggests that the 5-nitro group in this compound could also be displaced by strong nucleophiles.

The feasibility of this reaction is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles are more likely to effect the displacement.

Solvent: Polar aprotic solvents are known to accelerate SNAr reactions.

Leaving Group Ability: The nitro group is a reasonably good leaving group, particularly when the aromatic ring is activated by other electron-withdrawing substituents.

In some cases, instead of direct displacement, a nitro-group migration can occur. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to a product where the nitro group has migrated to the 3-position. acs.org This highlights the complex reactivity patterns that can emerge in nitro-substituted heterocyclic systems.

Heterocyclic Ring Opening and Rearrangement Processes

The stability of the pyrrole ring in this compound is generally high due to its aromatic character. However, under certain conditions, ring-opening and rearrangement reactions can occur.

While specific examples for this compound are scarce in the literature, related transformations in pyrrole chemistry suggest potential pathways. For instance, the isomerization of 2H-pyrroles to the more thermodynamically stable 1H-pyrroles can proceed through sigmatropic shifts. researchgate.net Although the starting material is already a 1H-pyrrole, the presence of the reactive nitro and amino groups could potentially facilitate ring-opening under harsh conditions, such as strong acid or base treatment at elevated temperatures.

One documented example of a related ring transformation involves the acid-catalyzed furan (B31954) ring opening of N-(furfuryl)-2-nitrobenzamides, which then undergoes a one-pot reduction of the nitro group and cyclization to form pyrrolo[1,2-a] researchgate.netosti.govbenzodiazepines. osti.gov This demonstrates that a sequence of reactions involving a nitro group can lead to profound structural rearrangements.

Catalytic Transformations of this compound

Catalysis plays a crucial role in the selective transformation of functionalized molecules like this compound. Both homogeneous and heterogeneous catalysts are employed to effect various reactions, with the reduction of the nitro group being the most prominent.

Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis:

Homogeneous catalysts are soluble in the reaction medium and offer high activity and selectivity due to their well-defined active sites. Examples of homogeneous catalysts for nitro reduction include:

Iron complexes: Iron(salen) complexes have been shown to catalyze the reduction of nitro compounds at room temperature. researchgate.net

Ruthenium complexes: (Ph₃P)₃RuCl₂ is an inexpensive catalyst for the chemoselective reduction of nitro groups. nih.gov

Heterogeneous Catalysis:

Heterogeneous catalysts are in a different phase from the reactants and are easily separated from the reaction mixture, making them suitable for industrial applications. Common heterogeneous catalysts for nitro reduction include:

Palladium on Carbon (Pd/C): A widely used and effective catalyst. acs.org

Raney Nickel: Another common choice for hydrogenation reactions.

Supported metal catalysts: V₂O₅/TiO₂ has been used for the hydrogenation of nitro compounds. nih.gov

The choice between a homogeneous and heterogeneous catalyst depends on the desired selectivity, reaction conditions, and practical considerations such as catalyst cost and recyclability.

Influence of Catalyst Structure on Reaction Outcome

The structure of the catalyst can have a profound impact on the outcome of a reaction, influencing both the rate and the selectivity.

In the catalytic reduction of nitroarenes, the nature of the metal and the support can determine the product distribution. For example, some catalysts may favor the formation of the fully reduced amine, while others might allow for the isolation of the intermediate hydroxylamine. The addition of promoters or the use of bimetallic catalysts can further tune the selectivity.

For instance, in the catalytic reduction of aromatic nitro compounds to phenylhydroxylamines, the design of the catalytic system is crucial to prevent over-reduction to the aniline (B41778). researchgate.net The poisoning of a catalyst with substances like sulfur, nitrogen, or phosphorus can decrease the reaction rate and, in turn, improve the selectivity towards the partially reduced hydroxylamine. researchgate.net

The electronic properties of the substituents on the nitroarene can also influence the reaction rate. Electron-donating groups on the aromatic ring generally slow down the rate of reduction. ambeed.com

Reaction Kinetic and Thermodynamic Investigations

Understanding the kinetics and thermodynamics of the reactions of this compound is essential for optimizing reaction conditions and gaining insight into the reaction mechanisms.

Kinetic studies on the catalytic reduction of nitro compounds have been performed to elucidate the reaction pathways. For example, investigations into the reduction of nitroarenes have often focused on determining the rate-limiting step and the influence of substrate concentration, hydrogen pressure, and temperature on the reaction rate.

Thermodynamic considerations are also important. The reduction of a nitro group to an amine is a highly exothermic process. The Gibbs free energy of the reaction can be influenced by the substituents on the aromatic ring. Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the thermodynamic parameters of the reaction and to model the transition states of the elementary steps.

No public scientific data is available for the reactivity and mechanistic studies of this compound.

A thorough search of publicly accessible scientific literature and chemical databases has revealed no specific studies on the rate law determination, activation parameters, or energy profiles for the chemical compound this compound.

Consequently, the generation of an article with detailed research findings, data tables, and in-depth analysis on these specific topics is not possible at this time. The requested information does not appear to be present in the available scientific record.

To provide the requested article, documented and peer-reviewed research focusing on the kinetics and reaction mechanisms of this compound would be required. Without such foundational data, any attempt to construct the specified content would be speculative and would not adhere to the required standards of scientific accuracy.

Derivatization and Functionalization Strategies of 1 Methyl 5 Nitro 1h Pyrrol 2 Amine

Functionalization at the Amine Nitrogen Atom

The primary amine group at the C2 position of the pyrrole (B145914) ring is a key site for introducing structural diversity. This is readily achieved through common nitrogen-centered reactions such as N-alkylation, N-acylation, and condensation reactions to form imines and hydrazones.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation introduce alkyl and acyl groups, respectively, onto the amine nitrogen. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. For instance, the reaction with various electrophiles like alkyl halides or acid chlorides can yield a library of derivatives with potentially altered biological activities.

While specific examples for 1-methyl-5-nitro-1H-pyrrol-2-amine are not extensively detailed in the provided search results, the general principles of these reactions are well-established in organic chemistry. For example, Mannich reactions, a type of aminoalkylation, have been successfully applied to similar heterocyclic systems, such as the synthesis of Mannich bases from N-(1-((1-morpholinomethyl)-1H-benzo[d]imidazol-2-yl)methyl)-6-nitro-1H-benzo[d]imidazole. researchgate.net This suggests that this compound could similarly undergo Mannich reactions with formaldehyde (B43269) and various secondary amines to yield N-alkylated products. researchgate.net

N-acylation can be achieved by treating the amine with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. This transformation converts the basic amine into a neutral amide, which can significantly impact its biological profile.

Formation of Imines and Hydrazones

The primary amine of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.comkhanacademy.org This condensation reaction typically occurs under mildly acidic conditions, which protonates the carbonyl group, making it more electrophilic for the nucleophilic attack by the amine. masterorganicchemistry.comyoutube.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. masterorganicchemistry.comkhanacademy.org

Similarly, reaction with hydrazine (B178648) or its derivatives yields hydrazones. masterorganicchemistry.comyoutube.com These reactions are analogous to imine formation and are valuable for creating derivatives with different electronic and steric properties. youtube.comyoutube.com Oximes, another class of imine derivatives, can be formed by reacting the primary amine with hydroxylamine (B1172632). masterorganicchemistry.comyoutube.comyoutube.com Both hydrazones and oximes are generally more stable towards hydrolysis than simple imines. youtube.com

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |

| N-Acylation | Acid chloride/anhydride, Base | Amide |

| Imine Formation | Aldehyde or Ketone, Acid catalyst | Imine (Schiff Base) |

| Hydrazone Formation | Hydrazine | Hydrazone |

| Oxime Formation | Hydroxylamine | Oxime |

Transformations of the Nitro Group to Other Functionalities

The nitro group at the C5 position is a versatile functional handle that can be transformed into a variety of other groups, significantly expanding the chemical space accessible from this compound.

Reduction to Amine, Hydroxylamine, or Azoxy Groups

The reduction of the nitro group is a common and powerful transformation. wikipedia.orgmasterorganicchemistry.com Depending on the reducing agent and reaction conditions, the nitro group can be selectively reduced to an amine, a hydroxylamine, or an azoxy compound.

Reduction to Amine: The complete reduction of a nitro group to a primary amine is a widely used reaction in organic synthesis. masterorganicchemistry.comyoutube.com This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgmasterorganicchemistry.comresearchgate.net Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acidic medium are also effective. masterorganicchemistry.comyoutube.com The resulting amino group can then be further functionalized.

Reduction to Hydroxylamine: Partial reduction of the nitro group can yield a hydroxylamine. This transformation can be accomplished using reducing agents like zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org The hydroxylamino intermediate is of interest in its own right and can also serve as a precursor for further reactions. nih.gov

Reduction to Azoxy and Azo Groups: Under specific reducing conditions, particularly with reagents like LiAlH4 or zinc metal, two molecules of the nitro compound can couple to form azoxy or azo compounds. wikipedia.orgmasterorganicchemistry.com

Table 2: Reagents for Nitro Group Reduction

| Product | Reagents |

| Amine | Pd/C, H2; Fe/HCl; SnCl2/HCl masterorganicchemistry.comyoutube.comresearchgate.net |

| Hydroxylamine | Zn/NH4Cl wikipedia.org |

| Azoxy/Azo Compound | LiAlH4; Zn metal wikipedia.orgmasterorganicchemistry.com |

Tandem Reactions Involving Nitro Group Modification

The reactivity of the nitro group can be harnessed in tandem reaction sequences, where its initial transformation triggers subsequent bond-forming events. The electron-withdrawing nature of the nitro group activates the pyrrole ring, facilitating certain reactions. researchgate.net While specific examples for this compound are not explicitly provided, the principles of nitro-group-assisted chemistry are well-established. For instance, the nitro group can direct nucleophilic aromatic substitution or participate in cyclization reactions after its initial modification. nih.gov

Direct C-H Functionalization of the Pyrrole Core

Direct C-H functionalization of the pyrrole ring represents an atom-economical and efficient method for introducing substituents without the need for pre-functionalized starting materials. nih.gov The pyrrole ring in this compound has two available C-H bonds at the C3 and C4 positions. The electronic properties of the existing substituents—the electron-donating amine and the electron-withdrawing nitro group—will influence the regioselectivity of these reactions.

Recent advances in catalysis have enabled various C-H functionalization reactions on pyrrole scaffolds. nih.gov These methods often employ transition metal catalysts, such as copper, to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net For example, copper-catalyzed carbene insertion from diazo compounds has been used for the selective functionalization of the C-H bonds of 1H-pyrroles. researchgate.net While the direct application of these methods to this compound needs to be experimentally verified, the existing literature on pyrrole C-H functionalization provides a strong foundation for exploring these transformations. nih.govresearchgate.net

Selective Halogenation, Nitration, and Sulfonation

The pyrrole ring is inherently electron-rich and susceptible to electrophilic aromatic substitution. onlineorganicchemistrytutor.com The reactivity and orientation of these substitutions on this compound are dictated by the interplay of its substituents. The 2-amino group is a powerful activating group and directs incoming electrophiles to the ortho (C3) and para (C5) positions. Conversely, the 5-nitro group is a strong deactivating group, withdrawing electron density from the ring, particularly from the adjacent C4 position. The N-methyl group has a modest activating effect.

Given this electronic landscape, electrophilic substitution is strongly favored at the C3 and C4 positions. The powerful directing effect of the amino group makes the C3 position the most probable site of attack.

Halogenation: The introduction of halogen atoms can be achieved using various reagents. For instance, bromination and chlorination can be accomplished with N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively. thieme.de Due to the activating nature of the 2-amino group, these reactions can often proceed under mild conditions, with acetonitrile (B52724) being a suitable solvent. thieme.de Microwave-assisted conditions have been shown to be effective for the halogenation of similar aminopyrazine systems, suggesting a potential avenue for efficient reaction. thieme.de It is anticipated that monohalogenation would occur preferentially at the C3 position. Dihalogenation at both C3 and C4 is possible with excess halogenating agent.

Nitration: Further nitration of this compound would require carefully controlled conditions to prevent runaway reactions and degradation, given the presence of the already activating amino group. A mixture of nitric acid and sulfuric acid is the standard reagent for nitration. google.comgoogle.com The incoming nitro group would be directed to the C3 position. In some cases, protecting the amino group, for example as a urea (B33335) derivative, can provide better control over the reaction's regioselectivity and safety. google.com

Sulfonation: Sulfonation can be carried out using fuming sulfuric acid or chlorosulfonic acid. Similar to other electrophilic substitutions, the sulfonic acid group is expected to be introduced at the C3 position. The reaction conditions would need to be optimized to overcome the deactivating effect of the existing nitro group while managing the reactivity imparted by the amino group.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction | Typical Reagent(s) | Predicted Primary Product |

|---|---|---|

| Halogenation (e.g., Bromination) | N-Bromosuccinimide (NBS) | 3-Bromo-1-methyl-5-nitro-1H-pyrrol-2-amine |

| Nitration | HNO₃/H₂SO₄ | 1-Methyl-3,5-dinitro-1H-pyrrol-2-amine |

| Sulfonation | SO₃/H₂SO₄ | 2-Amino-1-methyl-5-nitro-1H-pyrrole-3-sulfonic acid |

Oxidative Coupling and Cross-Coupling Reactions

The functional groups on this compound make it a candidate for various coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Oxidative Coupling: The primary amino group at the C2 position can participate in oxidative coupling reactions. For instance, photocatalytic methods using catalysts like iridium complexes have been shown to couple arylamines to form azo compounds under an air atmosphere. acs.org This process typically involves an amine radical coupling mechanism. acs.org Similarly, copper-catalyzed aerobic oxidation can couple alcohols and amines to form amides. nih.govnih.gov The amino group of this compound could potentially be coupled with other molecules through these oxidative methods, leading to the formation of azo-linked dimers or amide derivatives. Other studies have shown that the oxidation of aromatic amines can lead to a variety of products through nitrosation, nitration, coupling, and dimerization. oup.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are fundamental tools in modern organic synthesis. youtube.comyoutube.comyoutube.com To engage this compound in these reactions, it would first need to be halogenated, as described in the previous section. The resulting halo-substituted pyrrole could then be coupled with a variety of partners.

Suzuki-Miyaura Coupling: A 3-halo-1-methyl-5-nitro-1H-pyrrol-2-amine derivative could be reacted with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to form 3-aryl or 3-heteroaryl substituted pyrroles. nih.govnih.govyoutube.com This method is highly versatile and tolerates a wide range of functional groups.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a new C-N bond at the C3 position. The 3-halo derivative could be coupled with various primary or secondary amines using a palladium catalyst to introduce a new amino substituent.

Sonogashira Coupling: Coupling of the 3-halo derivative with terminal alkynes, catalyzed by palladium and copper, would yield 3-alkynyl-substituted pyrroles, providing a gateway to further functionalization.

Table 2: Potential Cross-Coupling Reactions of Halogenated this compound

| Reaction Name | Pyrrole Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-1-methyl-5-nitro-1H-pyrrol-2-amine | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-Aryl-1-methyl-5-nitro-1H-pyrrol-2-amine |

| Buchwald-Hartwig | 3-Bromo-1-methyl-5-nitro-1H-pyrrol-2-amine | R₂NH | Pd Catalyst, Ligand (e.g., BINAP) | N³,N³-Dialkyl-1-methyl-5-nitro-1H-pyrrole-2,3-diamine |

| Sonogashira | 3-Iodo-1-methyl-5-nitro-1H-pyrrol-2-amine | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-(Alkynyl)-1-methyl-5-nitro-1H-pyrrol-2-amine |

Multi-Component Reactions (MCRs) Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.orgacs.orgnih.gov The 2-amino group of this compound makes it an excellent nucleophilic component for various MCRs. nih.gov

The primary amine functionality can react with aldehydes or ketones to form an imine intermediate in situ, which can then be intercepted by a third component, such as an isocyanide or a carbon acid. This reactivity opens the door to well-known MCRs:

Ugi Reaction: This four-component reaction involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. Using this compound as the amine component would lead to the formation of complex α-acylamino carboxamides attached to the C2 position of the pyrrole ring.